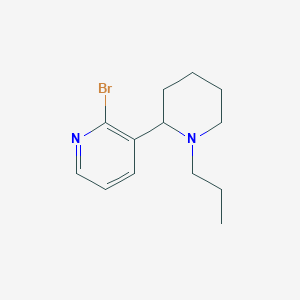

2-Bromo-3-(1-propylpiperidin-2-yl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-3-(1-propilpiperidin-2-il)piridina es un compuesto químico con la fórmula molecular C13H19BrN2. Es un derivado de la piridina, un compuesto orgánico heterocíclico básico.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 2-Bromo-3-(1-propilpiperidin-2-il)piridina generalmente implica la bromación de 3-(1-propilpiperidin-2-il)piridina. La reacción se lleva a cabo utilizando bromo o un agente bromante bajo condiciones controladas para asegurar la bromación selectiva en la posición deseada del anillo de piridina.

Métodos de Producción Industrial

La producción industrial de este compuesto puede implicar reacciones de bromación a gran escala utilizando sistemas automatizados para controlar la temperatura, la presión y las concentraciones de los reactivos. El proceso se optimiza para maximizar el rendimiento y la pureza, al mismo tiempo que se minimizan los subproductos y los residuos.

Análisis De Reacciones Químicas

Tipos de Reacciones

2-Bromo-3-(1-propilpiperidin-2-il)piridina puede sufrir varias reacciones químicas, incluyendo:

Reacciones de Sustitución: El átomo de bromo puede ser sustituido por otros grupos funcionales a través de reacciones de sustitución nucleófila.

Oxidación y Reducción: El compuesto puede ser oxidado o reducido bajo condiciones específicas para formar diferentes derivados.

Reacciones de Acoplamiento: Puede participar en reacciones de acoplamiento, como el acoplamiento de Suzuki-Miyaura, para formar enlaces carbono-carbono.

Reactivos y Condiciones Comunes

Sustitución Nucleófila: Los reactivos comunes incluyen hidróxido de sodio, carbonato de potasio y varios nucleófilos.

Oxidación: Se pueden utilizar reactivos como permanganato de potasio u óxido de cromo (VI).

Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se emplean comúnmente.

Reacciones de Acoplamiento: Los catalizadores de paladio y los ácidos borónicos se utilizan típicamente en las reacciones de acoplamiento de Suzuki-Miyaura.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la sustitución nucleófila puede producir varias piridinas sustituidas, mientras que las reacciones de acoplamiento pueden producir compuestos biarílicos.

Aplicaciones Científicas De Investigación

2-Bromo-3-(1-propilpiperidin-2-il)piridina tiene varias aplicaciones de investigación científica:

Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.

Biología: El compuesto se puede utilizar en el estudio de las vías e interacciones biológicas debido a su similitud estructural con las moléculas biológicamente activas.

Industria: El compuesto se puede utilizar en la producción de productos químicos finos y como bloque de construcción para varios productos industriales.

Mecanismo De Acción

El mecanismo de acción de 2-Bromo-3-(1-propilpiperidin-2-il)piridina implica su interacción con objetivos moleculares específicos. El átomo de bromo y el anillo de piperidina desempeñan un papel crucial en su reactividad y propiedades de unión. El compuesto puede interactuar con enzimas, receptores u otras proteínas, afectando su función y provocando diversos efectos biológicos.

Comparación Con Compuestos Similares

Compuestos Similares

- 2-Bromo-3-(1-metilpiperidin-2-il)piridina

- 2-Bromo-3-(1-etilpiperidin-2-il)piridina

- 2-Bromo-3-(1-butilpiperidin-2-il)piridina

Singularidad

2-Bromo-3-(1-propilpiperidin-2-il)piridina es único debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas. La presencia del grupo propilo en el anillo de piperidina puede influir en su reactividad e interacciones en comparación con otros compuestos similares.

Actividad Biológica

2-Bromo-3-(1-propylpiperidin-2-yl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant research findings.

Molecular Structure

- Molecular Formula : C12H16BrN

- Molecular Weight : 255.17 g/mol

- IUPAC Name : this compound

Synthetic Routes

The synthesis of this compound typically involves the bromination of pyridine derivatives followed by the introduction of the piperidine moiety. Common methods include:

- Bromination : Utilizing bromine or N-bromosuccinimide (NBS) for selective bromination at the 2-position of pyridine.

- Piperidine Attachment : The piperidine ring can be introduced via nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The presence of the bromine atom and the piperidine group enhances its binding affinity and selectivity.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects, including:

- Antidepressant Activity : Studies suggest that compounds with similar structures have shown efficacy in modulating neurotransmitter systems, particularly serotonin and norepinephrine.

- Antinociceptive Properties : The compound may exhibit pain-relieving effects through interactions with opioid receptors.

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications to the pyridine ring and piperidine substituents significantly influence biological activity. For instance:

| Substituent | Effect on Activity |

|---|---|

| Bromine at C2 | Increases receptor affinity |

| Propyl group on piperidine | Enhances lipophilicity and bioavailability |

Study 1: Neurotransmitter Modulation

In a study published in Journal of Medicinal Chemistry, researchers investigated the effects of various pyridine derivatives on serotonin receptors. The findings indicated that this compound showed enhanced serotonin reuptake inhibition compared to its unsubstituted counterparts, suggesting potential as an antidepressant agent .

Study 2: Pain Management

Another study focused on the antinociceptive properties of similar compounds. The results demonstrated that derivatives with a piperidine ring exhibited significant pain relief in animal models, indicating that this compound could be a candidate for further development in pain management therapies .

Propiedades

Fórmula molecular |

C13H19BrN2 |

|---|---|

Peso molecular |

283.21 g/mol |

Nombre IUPAC |

2-bromo-3-(1-propylpiperidin-2-yl)pyridine |

InChI |

InChI=1S/C13H19BrN2/c1-2-9-16-10-4-3-7-12(16)11-6-5-8-15-13(11)14/h5-6,8,12H,2-4,7,9-10H2,1H3 |

Clave InChI |

QNCXWXVXXWABRY-UHFFFAOYSA-N |

SMILES canónico |

CCCN1CCCCC1C2=C(N=CC=C2)Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.